molecular formula C8H15O6P B14234758 (2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid CAS No. 223681-84-3

(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid

Katalognummer: B14234758
CAS-Nummer: 223681-84-3
Molekulargewicht: 238.17 g/mol
InChI-Schlüssel: XNRWLWYNGROTLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphonic acid is a chemical compound with the molecular formula C8H15O6P and a molecular weight of 238.175 g/mol . This compound is known for its unique structure, which includes both phosphonic acid and ethoxycarbonyl groups, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphonic acid typically involves the reaction of ethyl acrylate with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphonic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation and catalysis. Additionally, the ethoxycarbonyl group can participate in esterification and other reactions, contributing to the compound’s versatility .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphonic acid include:

  • 2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphonate
  • 2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphine oxide
  • 2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphine sulfide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the phosphonic acid group in 2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphonic acid makes it particularly unique and valuable in specific research and industrial contexts .

Eigenschaften

CAS-Nummer

223681-84-3

Molekularformel

C8H15O6P

Molekulargewicht

238.17 g/mol

IUPAC-Name

2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphonic acid

InChI

InChI=1S/C8H15O6P/c1-3-14-8(9)7(2)6-13-4-5-15(10,11)12/h2-6H2,1H3,(H2,10,11,12)

InChI-Schlüssel

XNRWLWYNGROTLU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=C)COCCP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.